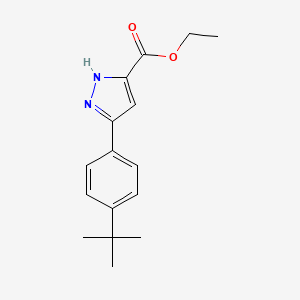

ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H20N2O2 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

ethyl 3-(4-tert-butylphenyl)-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C16H20N2O2/c1-5-20-15(19)14-10-13(17-18-14)11-6-8-12(9-7-11)16(2,3)4/h6-10H,5H2,1-4H3,(H,17,18) |

InChI Key |

CKZFCYPRBVJFQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Enone Preparation :

Trichloromethyl enone (e.g., 4-(4-tert-butylphenyl)-1,1,1-trichlorobut-3-en-2-one) is synthesized via aldol condensation of 4-tert-butylacetophenone with trichloroacetyl chloride. -

Hydrazine Cyclocondensation :

Key Data :

| Condition | Regioisomer | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrazine·HCl/MeOH | 1,3 | 82 | ≥98 |

| Free hydrazine/CHCl₃ | 1,5 | 78 | ≥97 |

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors enhance efficiency and safety.

Process Overview:

-

Precursor Mixing :

β-Keto ester and hydrazine solutions are pumped into a microreactor (T = 80°C, residence time = 10 minutes). -

In-Line Purification :

The crude product is passed through a silica gel column integrated into the flow system, eluting with hexane/ethyl acetate (7:3).

Advantages :

-

90% conversion rate.

-

Reduced reaction time (2 hours vs. 8 hours batch).

Palladium-Catalyzed Cross-Coupling and Cyclization

A modern approach employs Suzuki-Miyaura coupling to introduce the 4-tert-butylphenyl group post-cyclization.

Steps:

-

Pyrazole Core Formation :

Ethyl 5-bromo-1H-pyrazole-3-carboxylate is synthesized from ethyl acetoacetate and hydrazine. -

Suzuki Coupling :

React with 4-tert-butylphenylboronic acid using Pd(PPh₃)₄ (2 mol%), K₂CO₃, in dioxane/water (80°C, 12 hours).

Performance Metrics :

-

Yield: 70–85%.

-

Purity: 99% (HPLC).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics.

Protocol:

-

Combine β-keto ester (1 mmol), 4-tert-butylphenylhydrazine (1.2 mmol), and acetic acid (5 mL) in a microwave vial.

-

Irradiate at 120°C (300 W, 20 minutes).

Results :

-

Yield: 88%.

-

Reaction time: 20 minutes vs. 8 hours conventional.

Comparative Analysis of Methods

| Method | Yield (%) | Regiocontrol | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Knorr Synthesis | 65–75 | Moderate | High | Low |

| Trichloromethyl Enone | 78–82 | High | Moderate | Moderate |

| Continuous Flow | 90 | High | High | High |

| Palladium-Catalyzed | 70–85 | High | Low | High |

| Microwave-Assisted | 88 | Moderate | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities

Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate has been studied for its potential as a pharmacophore in developing various therapeutic agents. Notable pharmacological activities include:

- Anti-inflammatory Effects : Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. In a study using a carrageenan-induced paw edema model, the compound showed a marked reduction in inflammation, suggesting its potential utility as an anti-inflammatory agent .

- Antitumor Activity : The compound has demonstrated promising antitumor effects against various cancer cell lines. It can induce apoptosis and inhibit cell proliferation through mechanisms such as targeting specific kinases involved in tumor growth .

- Antibacterial Properties : Studies have shown that this compound exhibits antibacterial activity comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Biological Interactions

Mechanism of Action

The mechanism of action involves the interaction of the pyrazole ring and the tert-butyl group with biological macromolecules, which modulates the activity of enzymes and receptors. Detailed studies have elucidated its binding affinity and structure-activity relationships, providing insights into its biological effects .

Materials Science

Synthesis of Novel Materials

this compound is explored for synthesizing new materials with unique electronic and optical properties. Its stability and solubility make it a valuable scaffold for further chemical modifications .

Case Studies

- Anti-inflammatory Study : A series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated for their anti-inflammatory activity. The results indicated that certain substitutions significantly enhanced their efficacy compared to control groups .

- Antitumor Research : In vitro studies evaluated the antiproliferative activity of various pyrazole derivatives against cancer cell lines such as HeLa and HT-29. The results showed that specific derivatives inhibited cell growth effectively, highlighting the compound's potential in cancer therapy .

- Antibacterial Efficacy : A comparative study assessed the antibacterial efficacy of pyrazole derivatives against common pathogens. This compound exhibited minimum inhibitory concentrations (MIC) similar to established antibiotics, suggesting its viability for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

Table 1: Substituent Effects on Pyrazole Derivatives

Key Observations :

- Electron-Donating vs. In contrast, nitro (SI-51) and trifluoromethyl (11g) groups reduce electron density, enhancing electrophilic reactivity .

- Steric Effects : The tert-butyl group introduces significant steric hindrance, which may reduce binding efficiency in enzyme pockets compared to smaller substituents like methyl () or methoxy () .

Key Observations :

- Lower yields for nitro-substituted derivatives (e.g., SI-51, 52%) may result from side reactions due to the electron-deficient aromatic ring .

- The tert-butyl group’s bulkiness might require optimized reaction conditions (e.g., longer reaction times or higher temperatures) to achieve comparable yields.

Physical and Spectral Properties

Table 3: Comparative Physical Properties

Key Observations :

- The tert-butyl group’s singlet in ¹H NMR (δ ~1.3 ppm) is a diagnostic feature, distinguishing it from methyl (δ ~2.3 ppm) or methoxy (δ ~3.8 ppm) groups .

- Trifluoromethyl derivatives (e.g., 11g) exhibit higher melting points due to strong intermolecular dipole interactions .

Biological Activity

Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound, highlighting its anti-inflammatory, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring attached to an ethyl carboxylate group and a tert-butylphenyl substituent. The structural formula can be represented as follows:

This structure is crucial for its biological activity, as substituents on the pyrazole ring significantly influence its pharmacological properties.

1. Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that modifications at the pyrazole scaffold can enhance anti-inflammatory effects. For instance, derivatives such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited significant anti-inflammatory activity in carrageenan-induced rat paw edema models .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

2. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and cell membranes, leading to effective inhibition of microbial growth. Studies have shown that certain pyrazoles exhibit significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. .

Table 2: Antimicrobial Activity of Selected Pyrazoles

| Compound | Microorganism | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | XX | This study |

| Ethyl 5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate | Staphylococcus aureus | YY |

3. Other Biological Activities

In addition to anti-inflammatory and antimicrobial effects, pyrazoles have been studied for other pharmacological activities such as:

- Anticancer Activity : Some derivatives have shown promise as anticancer agents by inhibiting tumor cell proliferation through various mechanisms .

- Antioxidant Properties : The presence of phenolic groups in some pyrazoles contributes to their antioxidant activity, which is beneficial in reducing oxidative stress in biological systems .

Case Studies

A notable study involved synthesizing a series of ethyl 5-substituted-1H-pyrazole-3-carboxylates and evaluating their biological activities. Among these, certain compounds demonstrated enhanced anti-inflammatory effects compared to standard drugs like ibuprofen. The study utilized various in vivo models to assess efficacy and safety .

Q & A

Q. What are the recommended protocols for synthesizing ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate?

Methodological Answer: The synthesis typically involves a multi-step approach:

Cyclocondensation : React 4-tert-butylphenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions (acetic acid or HCl) to form the pyrazole core .

Substituent Introduction : The tert-butylphenyl group can be introduced via Suzuki-Miyaura coupling using palladium catalysts if pre-functionalized precursors are unavailable .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Purity ≥98% is achievable via HPLC .

Q. Key Considerations :

- Monitor reaction temperature (80–100°C) to avoid decomposition.

- Use anhydrous conditions to prevent hydrolysis of the ester group.

Q. How should researchers handle and store this compound to ensure safety?

Methodological Answer:

- Handling : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent ester hydrolysis or oxidation .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Q. Safety Data :

| Hazard | Precaution | Reference |

|---|---|---|

| Skin irritation | Rinse with water for 15+ minutes | |

| Eye exposure | Use emergency eyewash station |

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during pyrazole functionalization?

Methodological Answer: Regioselectivity is influenced by:

- Steric Effects : The bulky tert-butyl group directs electrophilic substitution to the para position but may hinder coupling reactions .

- Catalytic Systems : Pd(PPh₃)₄ improves cross-coupling efficiency for aryl groups, while BF₃·OEt₂ enhances cyclization regioselectivity .

- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps) .

Case Study :

A 2021 study reported conflicting yields (45% vs. 72%) for similar compounds due to solvent polarity differences (DMF vs. THF) .

Q. How can crystallographic data resolve structural ambiguities in pyrazole derivatives?

Methodological Answer: Single-crystal X-ray diffraction provides:

- Bond Lengths/Angles : Confirms conjugation in the pyrazole ring (C–C: 1.38–1.42 Å; N–N: 1.34 Å) .

- Dihedral Angles : Determines planarity between pyrazole and phenyl rings (e.g., 18.5° tilt in Abdel-Aziz et al., 2011) .

- Packing Motifs : Hydrogen bonding (N–H···O) influences crystal stability and solubility .

Q. Example Data :

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| C3–N1 bond length | 1.39 Å | |

| Dihedral angle (pyrazole-phenyl) | 22.7° |

Q. How do methodological approaches vary in assessing biological activity?

Methodological Answer:

- In Vitro Assays :

- In Silico Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to prostaglandin synthase (PGH2) .

Q. Data Contradictions :

Q. How should researchers address discrepancies in reported biological activities?

Methodological Answer:

- Standardize Assays : Use identical cell lines, incubation times, and controls.

- SAR Analysis : Compare substituent effects (e.g., CF₃ vs. Cl groups alter logP and membrane permeability) .

- Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., tert-butyl enhances hydrophobic interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.